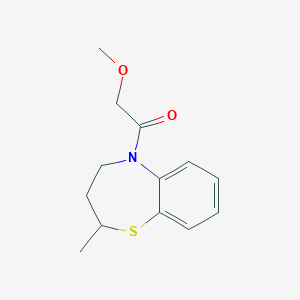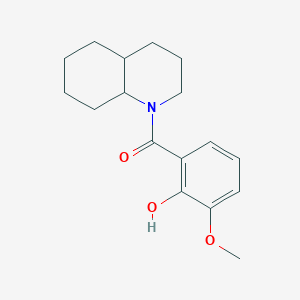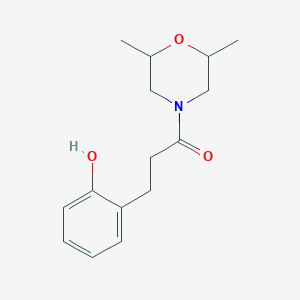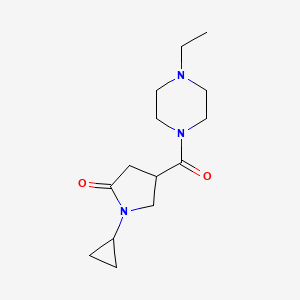![molecular formula C25H25N3O3S B7492879 4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide](/img/structure/B7492879.png)
4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been shown to have potential therapeutic applications in various diseases.
科学的研究の応用
4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been used in research related to cancer, HIV, and Alzheimer's disease.
作用機序
The mechanism of action of 4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide involves the inhibition of a specific enzyme called carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in many physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of this enzyme has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide have been extensively studied. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. It has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
実験室実験の利点と制限
The advantages of using 4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide in lab experiments include its high purity, good yield, and well-established synthesis method. Its ability to inhibit carbonic anhydrase also makes it a useful tool in studying the role of this enzyme in various physiological processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many future directions for research involving 4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide. One potential direction is to explore its therapeutic potential in other diseases, such as osteoporosis and glaucoma. Another direction is to investigate its potential as a diagnostic tool for certain diseases, such as cancer. Additionally, further research could be done to optimize the synthesis method and improve the yield and purity of the compound.
合成法
The synthesis of 4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide involves the reaction of 4-aminobenzoic acid with 3,4-dimethylbenzyl chloride in the presence of potassium carbonate. The resulting intermediate is then reacted with sodium sulfite and acetic anhydride to form the final product. The synthesis method has been optimized to yield a high purity product with a good yield.
特性
IUPAC Name |
4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-18-9-10-22(17-19(18)2)24(20-7-4-3-5-8-20)28-25(29)21-11-13-23(14-12-21)32(30,31)27-16-6-15-26/h3-5,7-14,17,24,27H,6,16H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGVZJOCNFKHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NCCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


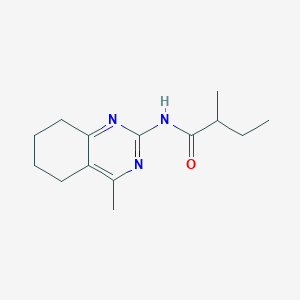

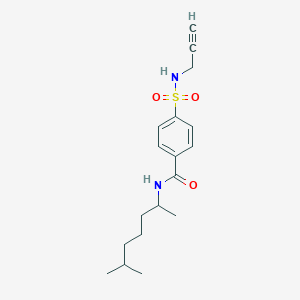
![N-[3-(dimethylcarbamoyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7492826.png)

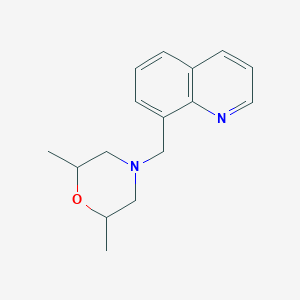

![4-Methyl-2-[[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl]-1,2,4-triazole-3-thione](/img/structure/B7492852.png)
